molecular formula C12H12N2O B8169727 N-Cyclobutyl-5-ethynylnicotinamide

N-Cyclobutyl-5-ethynylnicotinamide

Cat. No.: B8169727
M. Wt: 200.24 g/mol
InChI Key: XLRZUVBOONVKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclobutyl-5-ethynylnicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. This compound features a cyclobutyl group attached to the nitrogen atom of the nicotinamide ring and an ethynyl group at the 5-position of the pyridine ring. Nicotinamide derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-5-ethynylnicotinamide typically involves the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutylamine.

    Ethynylation: The ethynyl group is introduced at the 5-position of the pyridine ring through a Sonogashira coupling reaction, which involves the reaction of a halogenated nicotinamide derivative with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-5-ethynylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the nicotinamide ring.

    Reduction: Reduced forms with ethyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the ethynyl group.

Scientific Research Applications

N-Cyclobutyl-5-ethynylnicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to nicotinamide.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-5-ethynylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The ethynyl group can participate in π-π interactions, while the cyclobutyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler derivative without the cyclobutyl and ethynyl groups.

    N-Cyclobutyl-nicotinamide: Lacks the ethynyl group.

    5-Ethynylnicotinamide: Lacks the cyclobutyl group.

Uniqueness

N-Cyclobutyl-5-ethynylnicotinamide is unique due to the presence of both the cyclobutyl and ethynyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s ability to interact with various molecular targets, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

N-cyclobutyl-5-ethynylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-9-6-10(8-13-7-9)12(15)14-11-4-3-5-11/h1,6-8,11H,3-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRZUVBOONVKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.